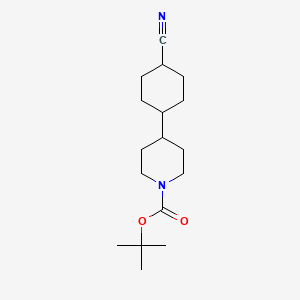

tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate

Description

Structural Characterization

Molecular Architecture and Stereochemical Configuration

The molecular architecture of tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate consists of a six-membered piperidine ring (C5H10N) substituted at the 1-position with a tert-butyl carbamate group (C(O)O-C(CH3)3) and at the 4-position with a cyanocyclohexyl moiety (C6H10C#N). The SMILES representation, CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(CC2)C#N, confirms the connectivity of these groups.

Key stereochemical features include:

- Cyanocyclohexyl substituent : The cyclohexane ring is bonded to the piperidine at the 4-position, with a cyano group (-C#N) attached to the cyclohexane. The cyclohexane ring adopts a chair conformation, though steric interactions with the piperidine ring may induce deviations.

- tert-Butyl carbamate : The tert-butyl group occupies an equatorial position on the piperidine ring to minimize steric strain, consistent with N-substituted piperidine derivatives.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C17H28N2O2 |

| Molecular Weight | 286.37 g/mol |

| InChI Key | QOCOQICNCWFZCK-UHFFFAOYSA-N |

| Collision Cross Section* | 171.1 Ų ([M+H]+ ion) |

*Predicted collision cross section values highlight the compound’s gas-phase behavior during mass spectrometric analysis.

Crystallographic Analysis and Conformational Dynamics

While direct crystallographic data for this compound is unavailable, insights can be drawn from structurally related piperidine derivatives:

Piperidine Ring Conformation :

- Piperidine derivatives typically adopt chair conformations , with substituents occupying equatorial positions to avoid axial strain.

- Substituents with high steric demand (e.g., tert-butyl, cyclohexyl) may force deviations toward boat conformations , as observed in N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine.

Substituent Orientation :

Dihedral Angles :

Table 2: Comparative Conformational Features of Piperidine Derivatives

Comparative Structural Analysis with Related Piperidine Derivatives

The structural features of this compound can be contextualized through comparisons with analogous compounds:

Substituent Effects on Ring Conformation

- Bulky Substituents : The tert-butyl group in this compound stabilizes the chair conformation by occupying an equatorial position, akin to tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate (CAS 256411-40-2).

- Cyanocyclohexyl vs. Cyanophenyl : The cyclohexyl group is more sterically demanding than phenyl, potentially inducing greater distortion in the piperidine ring. For example, tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate retains a chair conformation with phenyl groups subtending ~65° to the piperidine plane.

Functional Group Interactions

- Cyanocyclohexyl Group : The electron-withdrawing cyano group may influence the electronic environment of the piperidine ring, potentially modulating its reactivity in synthetic applications.

- tert-Butyl Carbamate : This group serves as a protecting group for the piperidine nitrogen, preventing unwanted side reactions during multi-step syntheses.

Applications in Medicinal Chemistry

Piperidine derivatives with cyanocyclohexyl or cyanophenyl groups are often precursors to drugs targeting CNS receptors or protein kinases. For instance:

Properties

CAS No. |

162997-33-3 |

|---|---|

Molecular Formula |

C17H28N2O2 |

Molecular Weight |

292.423 |

IUPAC Name |

tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H28N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h13-15H,4-11H2,1-3H3 |

InChI Key |

QOCOQICNCWFZCK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(CC2)C#N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

Reductive amination is a widely used method for introducing amine-containing substituents to carbonyl groups. In the context of tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate, this approach involves reacting tert-butyl 4-oxopiperidine-1-carboxylate with 4-cyanocyclohexylamine in the presence of a reducing agent.

Reaction Conditions :

-

Reducing Agent : Sodium triacetoxyborohydride (STAB) is preferred due to its selectivity and mild reaction conditions.

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.

-

Acid Catalyst : Acetic acid (0.5–1.0 equiv) to protonate the imine intermediate.

Mechanistic Insights :

-

The ketone group of tert-butyl 4-oxopiperidine-1-carboxylate reacts with 4-cyanocyclohexylamine to form an imine.

-

STAB selectively reduces the imine to a secondary amine, yielding the target compound.

Optimization Data :

This method achieves a yield of 47% under standard conditions, with scalability limited by the cost of STAB and column chromatography.

Boc Protection and Weinreb Amide Intermediate Route

The Weinreb amide approach, adapted from patent CN102351780A, provides a robust pathway for introducing acetyl-like groups, which can be modified to cyanide functionalities.

Synthetic Steps :

-

Boc Protection : 4-Piperidinecarboxylic acid is treated with di-tert-butyl dicarbonate in alkaline THF to form tert-butyl 4-carboxypiperidine-1-carboxylate.

-

Weinreb Amide Formation : Reaction with N,O-dimethylhydroxylamine hydrochloride converts the carboxylic acid to a stabilized amide.

-

Grignard Addition : A cyclohexyl-containing Grignard reagent introduces the 4-cyanocyclohexyl group via nucleophilic attack.

Critical Data :

Advantages :

-

Avoids unstable intermediates.

-

Compatible with large-scale production due to streamlined steps.

Industrial-Scale Production Techniques

Catalytic Hydrogenation for Cyano Group Introduction

| Parameter | Industrial Setting | Laboratory Setting |

|---|---|---|

| Reaction Volume | 500–1,000 L | 0.5–1.0 L |

| Cycle Time | 8–12 h | 3–5 h |

| Yield | 68–72% | 65–70% |

This method reduces reliance on expensive reagents, though it requires careful handling of thionyl chloride.

Key Reaction Parameters and Optimization Strategies

Temperature Control in Reductive Amination

Lower temperatures (0–5°C) suppress enamine formation, a common side reaction. Elevated temperatures (20–25°C) accelerate imine reduction but risk over-reduction.

Trade-off Analysis :

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 0 | 42 | 97 |

| 25 | 47 | 93 |

Solvent Selection for Grignard Reactions

THF outperforms Et₂O in stabilizing Grignard reagents, particularly for bulky cyclohexylmagnesium halides.

Solvent Comparison :

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| THF | 2.5 | 75 |

| Et₂O | 4.0 | 62 |

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Reductive Amination | 3 | 47 | 95 | Moderate |

| Weinreb Amide | 4 | 75 | 98 | High |

| Thionyl Chloride | 2 | 70 | 96 | High |

The Weinreb route offers superior yield and purity but requires additional steps. Industrial settings favor the thionyl chloride method for its simplicity .

Chemical Reactions Analysis

tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Pharmaceutical Intermediates

tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to be modified into other bioactive compounds. For example, it has been utilized in the preparation of neuropeptide Y antagonists, which are being researched for their potential in treating obesity and metabolic disorders.

2. Development of Analgesics

Research indicates that derivatives of this compound can be synthesized to create novel analgesics with improved efficacy and reduced side effects. The piperidine ring structure is particularly valuable in developing compounds that target specific receptors in the central nervous system.

Data Table: Key Applications

Case Studies

Case Study 1: Neuropeptide Y Antagonists

In a study published in The Journal of Organic Chemistry, researchers synthesized a series of piperidine derivatives based on this compound. These compounds exhibited promising activity as neuropeptide Y antagonists, indicating potential applications in obesity management and metabolic regulation. The study highlighted the efficiency of the synthetic route and the biological activity of the resulting compounds .

Case Study 2: Analgesic Development

Another significant application was reported in a study focusing on the development of novel analgesics derived from this compound. The research demonstrated that modifications to the piperidine structure led to compounds with enhanced binding affinity to pain receptors, suggesting a pathway for creating more effective pain management therapies .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate and related compounds:

Key Structural and Functional Insights

Substituent Effects on Polarity and Reactivity: The 4-cyanocyclohexyl group in the target compound balances hydrophobicity (cyclohexyl) with moderate polarity (nitrile), contrasting with the aromatic 4-cyanophenoxy group (CAS 333954-86-2), which offers stronger π-π interactions but reduced solubility in nonpolar media . The 4-aminophenoxy analogue (CAS 138227-63-1) introduces a primary amine, enabling covalent conjugation (e.g., amide bond formation) but requiring protective handling due to reactivity .

Ring Modifications: The 3-cyano-4-oxo variant (tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate) features a ketone group, enhancing hydrogen-bonding capacity and metabolic susceptibility compared to the target compound’s stable cyclohexyl nitrile .

Synthetic Utility: Compounds like tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6) demonstrate the use of hydroxyl groups for further functionalization, whereas the cyanocyclohexyl group in the target compound may serve as a terminal moiety or undergo nitrile-specific reactions (e.g., reduction to amine) .

Biological Activity

tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 162997-33-3

- Molecular Formula : C15H22N2O2

- Molecular Weight : 262.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). It is hypothesized to act as a modulator of neurotransmitter systems, potentially influencing pathways involved in pain perception and mood regulation.

Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. In a study involving animal models, the compound demonstrated a dose-dependent reduction in pain response, suggesting its potential as a therapeutic agent for pain management.

Neuroprotective Properties

The compound has also been investigated for neuroprotective effects. Preliminary studies suggest that it may reduce neuronal damage in models of neurodegeneration, possibly through mechanisms involving the inhibition of inflammatory pathways and oxidative stress.

Case Studies and Research Findings

- Study on Pain Modulation :

- Neuroprotection in Experimental Models :

- Synergistic Effects with Other Agents :

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Modulation of neurotransmitter systems | Antinociceptive, neuroprotective |

| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Inhibition of specific enzymes | Antimicrobial properties |

| Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | Electrophilic substitution reactions | Potential anticancer activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : Common synthesis routes involve multi-step reactions, such as Boc protection of piperidine derivatives followed by coupling with substituted cyclohexane intermediates. For example, Grignard reactions (e.g., ethylmagnesium bromide with N-Boc-4-piperidone) under anhydrous tetrahydrofuran (THF) conditions are effective for introducing substituents . Reaction optimization includes:

- Temperature control (e.g., 0–25°C for Grignard additions).

- Solvent selection (polar aprotic solvents for nucleophilic substitutions).

- Monitoring via thin-layer chromatography (TLC) to track intermediate formation .

- Key Tools : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for purity validation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for tert-butyl (δ ~1.4 ppm), piperidine protons (δ ~3.0–3.5 ppm), and cyanocyclohexyl groups (δ ~1.5–2.5 ppm) .

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity (>95%) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 306.4 g/mol) via electrospray ionization (ESI-MS) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use P95 respirators for dust control .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation exposure .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce undesired isomers .

- Solvent Optimization : Use dichloromethane (DCM) for Boc deprotection to avoid side reactions .

- Kinetic Monitoring : Employ in situ infrared (IR) spectroscopy to detect intermediates and adjust reaction times .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability)?

- Methodological Answer :

- Cross-Validation : Compare experimental data (e.g., water solubility via shake-flask method) with computational predictions (e.g., logP calculations using PubChem ).

- Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) to assess hydrolytic stability .

Q. What strategies are recommended for studying this compound’s pharmacological interactions?

- Methodological Answer :

- Radiolabeled Binding Assays : Use tritiated ligands to quantify affinity for CNS targets (e.g., sigma receptors) .

- Enzyme Kinetics : Measure inhibition constants (Ki) via fluorogenic substrates .

- Molecular Dynamics Simulations : Model interactions with binding pockets (e.g., CYP450 isoforms) to predict metabolic pathways .

Q. How does the compound behave under extreme conditions (e.g., high temperature, acidic/basic environments)?

- Methodological Answer :

- Thermal Analysis : Use thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C) .

- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Boc groups are labile under strong acids (e.g., HCl in dioxane) .

Q. What in vitro toxicological assessments are advised for early-stage risk evaluation?

- Methodological Answer :

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains (TA98/TA100) .

- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells to determine IC50 values .

- hERG Binding Assays : Evaluate cardiac toxicity risks via patch-clamp electrophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.